molecular formula C8H14F2O B6226788 (4,4-difluorocycloheptyl)methanol CAS No. 2731008-01-6

(4,4-difluorocycloheptyl)methanol

Cat. No.: B6226788
CAS No.: 2731008-01-6
M. Wt: 164.2
InChI Key:
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Description

(4,4-difluorocycloheptyl)methanol is an organic compound characterized by a cycloheptyl ring substituted with two fluorine atoms at the 4-position and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-difluorocycloheptyl)methanol typically involves the difluoromethylation of cycloheptanone derivatives. One common method includes the reaction of cycloheptanone with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the transfer of the difluoromethyl group to the cycloheptanone, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

(4,4-difluorocycloheptyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,4-difluorocycloheptyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4,4-difluorocycloheptyl)methanol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-difluorocyclohexyl)methanol
  • (4,4-difluorocyclooctyl)methanol
  • (4,4-difluorocyclopentyl)methanol

Uniqueness

(4,4-difluorocycloheptyl)methanol is unique due to its specific ring size and substitution pattern. The cycloheptyl ring provides distinct steric and electronic properties compared to other ring sizes, influencing its reactivity and interactions with other molecules .

Properties

CAS No.

2731008-01-6

Molecular Formula

C8H14F2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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